molecular formula C9H10ClNO3S B13212454 2-Benzamidoethane-1-sulfonyl chloride CAS No. 89756-62-7

2-Benzamidoethane-1-sulfonyl chloride

Cat. No.: B13212454
CAS No.: 89756-62-7
M. Wt: 247.70 g/mol
InChI Key: TYMYMFPBZGPBOH-UHFFFAOYSA-N
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Description

2-Benzamidoethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzamide group attached to an ethane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidoethane-1-sulfonyl chloride typically involves the reaction of benzamide with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamidoethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to catalyze the reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Benzamidoethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used to synthesize sulfonamide derivatives, which have antibacterial, antiviral, and anticancer properties.

    Biological Studies: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzamidoethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    Benzamide: Shares the benzamide group but lacks the sulfonyl chloride moiety.

    Ethane-1-sulfonyl Chloride: Contains the sulfonyl chloride group but lacks the benzamide group.

    Sulfonamides: Compounds formed by the reaction of sulfonyl chlorides with amines.

Uniqueness: 2-Benzamidoethane-1-sulfonyl chloride is unique due to the presence of both the benzamide and sulfonyl chloride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

2-benzamidoethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMYMFPBZGPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712397
Record name 2-Benzamidoethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89756-62-7
Record name 2-Benzamidoethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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